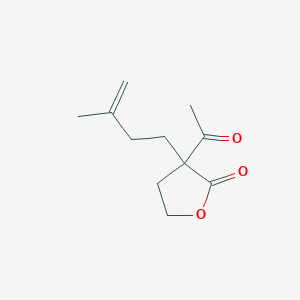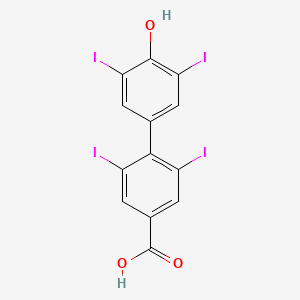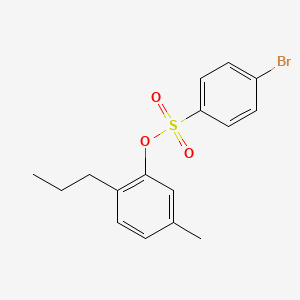
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C₁₆H₁₇BrO₃S It is characterized by the presence of a bromobenzenesulfonate group attached to a methyl-propylphenyl moiety
Vorbereitungsmethoden
The synthesis of 5-Methyl-2-propylphenyl 4-bromobenzenesulfonate typically involves the reaction of 5-methyl-2-propylphenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate or sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction of the sulfonate group would produce a sulfinate or sulfide derivative.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromobenzenesulfonate group is known to interact with certain biological targets, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-propylphenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The bromobenzenesulfonate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt normal cellular processes and is the basis for its use in biochemical research.
The compound may also interact with other cellular components, such as lipids and nucleic acids, through non-covalent interactions. These interactions can affect the structure and function of these molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate can be compared with other similar compounds, such as:
5-Methyl-2-propylphenyl 4-chlorobenzenesulfonate: This compound has a chlorine atom instead of a bromine atom. It exhibits similar chemical properties but may have different reactivity and biological activity.
5-Methyl-2-propylphenyl 4-fluorobenzenesulfonate: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
5-Methyl-2-propylphenyl 4-iodobenzenesulfonate: The iodine atom can enhance the compound’s ability to undergo certain types of chemical reactions, such as oxidative addition.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94572-11-9 |
|---|---|
Molekularformel |
C16H17BrO3S |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
(5-methyl-2-propylphenyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H17BrO3S/c1-3-4-13-6-5-12(2)11-16(13)20-21(18,19)15-9-7-14(17)8-10-15/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
NXQIUPWTSLIRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


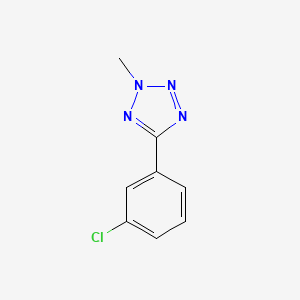
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
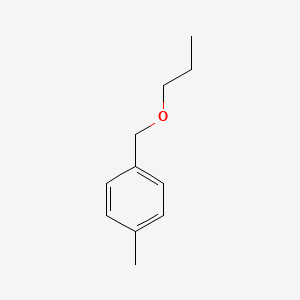
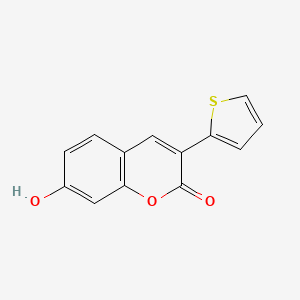
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
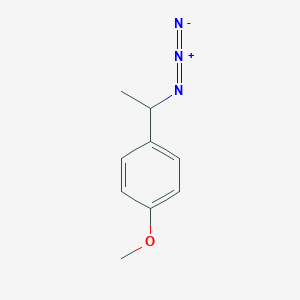
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)
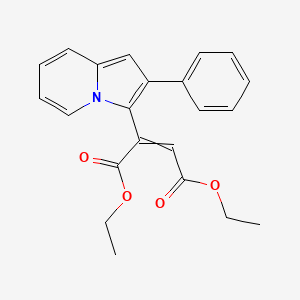
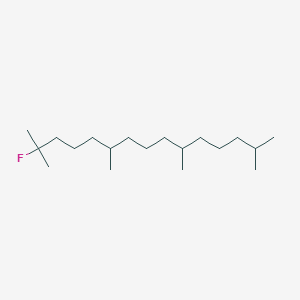
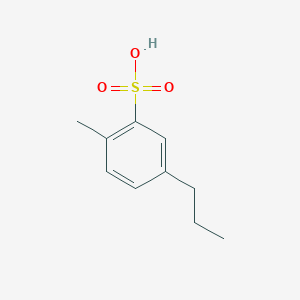
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
